4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
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Overview
Description
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound characterized by the presence of fluorine, methoxy, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the reaction of 4-fluorophenol with 2,6-dimethoxybenzaldehyde under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxy or fluorine groups.
Major Products Formed
Oxidation: Formation of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzoic acid.
Reduction: Formation of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid
- Ethyl (4-fluorobenzoyl)acetate
- 4-[(4-Fluorophenyl)methoxy]phenylboronic acid
Uniqueness
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is unique due to the presence of both methoxy and fluorine groups, which impart distinct chemical properties
Properties
CAS No. |
819076-54-5 |
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Molecular Formula |
C16H15FO4 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H15FO4/c1-19-15-7-13(8-16(20-2)14(15)9-18)21-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
YKSVZJCNQVHJSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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